molecular formula C11H13N3 B2450691 N1,N1-dimethylisoquinoline-1,6-diamine CAS No. 1537451-12-9

N1,N1-dimethylisoquinoline-1,6-diamine

Cat. No.: B2450691
CAS No.: 1537451-12-9
M. Wt: 187.246
InChI Key: INHODQCQPXIMKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-dimethylisoquinoline-1,6-diamine typically involves the reaction of isoquinoline derivatives with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, and the use of automated systems helps in monitoring and controlling the process parameters.

Chemical Reactions Analysis

Types of Reactions: N1,N1-dimethylisoquinoline-1,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N1,N1-dimethylisoquinoline-1,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N1-dimethylisoquinoline-1,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

N1,N1-dimethylisoquinoline-1,6-diamine can be compared with other similar compounds, such as:

  • N1,N1-dimethylisoquinoline-1,4-diamine
  • N1,N1-dimethylisoquinoline-1,5-diamine
  • N1,N1-dimethylisoquinoline-1,7-diamine

Uniqueness: this compound is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-N,1-N-dimethylisoquinoline-1,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14(2)11-10-4-3-9(12)7-8(10)5-6-13-11/h3-7H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHODQCQPXIMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC2=C1C=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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